Oxotremorine sesquifumarate
Overview
Description
Oxotremorine sesquifumarate is a muscarinic acetylcholine receptor agonist. It is primarily used in scientific research to study the effects of muscarinic receptor activation. This compound is known for its ability to produce ataxia, tremor, and spasticity, which are symptoms similar to those seen in Parkinsonism .
Mechanism of Action
Target of Action
Oxotremorine sesquifumarate is a drug that acts as a selective muscarinic acetylcholine receptor (mAChR) agonist . It mainly activates M2 receptors , which play a crucial role in the nervous system by modulating neurotransmission and controlling various physiological functions.
Mode of Action
As an agonist, this compound binds to the muscarinic acetylcholine receptors, particularly the M2 subtype . This binding triggers a series of biochemical reactions that lead to the activation of these receptors, resulting in various physiological effects.
Biochemical Pathways
The activation of muscarinic acetylcholine receptors by this compound can induce several biochemical cascades . These cascades can modulate cholinergic neurotransmission, survival, oxidative stress response, and mitochondrial functionality . The exact pathways and their downstream effects can vary depending on the specific cellular context and the receptor subtype being activated.
Result of Action
This compound has been shown to have neuroprotective effects. It enhances cell survival, increases neurite length, and counteracts DNA fragmentation induced by Aβ1-42 peptide . Additionally, it can block oxidative stress and mitochondrial morphological/functional impairment associated with Aβ1-42 cell exposure . These effects suggest that this compound could potentially be used as a therapeutic agent in neurodegenerative disorders like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Oxotremorine sesquifumarate interacts with muscarinic acetylcholine receptors, showing a preference for the M2 receptor . The nature of these interactions involves the binding of this compound to the receptor, which triggers a series of biochemical reactions within the cell .
Cellular Effects
The activation of muscarinic acetylcholine receptors by this compound can influence various cellular processes. For instance, it has been shown to have neuroprotective effects in a cellular model of Alzheimer’s disease . It enhances cell survival, increases neurite length, and counteracts DNA fragmentation induced by Aβ 1-42 peptide .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with muscarinic acetylcholine receptors. It binds to these receptors, leading to their activation . This can result in changes in gene expression, enzyme activation or inhibition, and other cellular responses .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce ataxia, tremor, and spasticity, similar to those symptoms seen in Parkinsonism
Metabolic Pathways
Given its role as a muscarinic acetylcholine receptor agonist, it is likely involved in pathways related to acetylcholine signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxotremorine sesquifumarate is synthesized by combining oxotremorine with fumaric acid. The reaction involves the formation of a sesquifumarate salt, which is achieved by reacting oxotremorine with 1.5 equivalents of fumaric acid under controlled conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxotremorine sesquifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxotremorine N-oxide, while reduction can produce oxotremorine .
Scientific Research Applications
Oxotremorine sesquifumarate is widely used in scientific research due to its ability to activate muscarinic acetylcholine receptors. Some of its applications include:
Chemistry: Used as a tool to study the effects of muscarinic receptor activation on various chemical processes.
Biology: Employed in studies to understand the role of muscarinic receptors in biological systems.
Medicine: Used in research to develop new treatments for neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Oxotremorine: A selective muscarinic acetylcholine receptor agonist that produces similar effects to oxotremorine sesquifumarate.
Tremorine: Another muscarinic receptor agonist with similar pharmacological properties.
Uniqueness
Oxotremorine sesquifumarate is unique due to its specific binding affinity for the M2 receptor subtype, which distinguishes it from other muscarinic agonists. This specificity makes it a valuable tool in research focused on understanding the role of M2 receptors in various physiological and pathological processes .
Properties
CAS No. |
17360-35-9 |
---|---|
Molecular Formula |
C16H22N2O5 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O.C4H4O4/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;5-3(6)1-2-4(7)8/h1-2,5-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
MJGFRCJYQMJRJH-WLHGVMLRSA-N |
SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
17360-35-9 |
Pictograms |
Acute Toxic |
Synonyms |
1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pyrrolidin-2-one sesquifumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Oxotremorine sesquifumarate?
A1: this compound is a potent muscarinic acetylcholine receptor agonist. It exerts its effects by mimicking the action of acetylcholine at these receptors, leading to a range of physiological responses depending on the receptor subtype and its location. [, , ] For example, in smooth muscle cells of the rabbit pulmonary artery, this compound induces contraction via M2 receptors. [] In rat urothelial cells, it causes an increase in intracellular calcium concentration through the activation of M1, M2, and M3 receptors, potentially leading to ATP release. [, ]
Q2: Does this compound interact with the central nervous system?
A2: Yes, this compound can cross the blood-brain barrier and exert central effects. Studies in mice have shown that atropine sulfate, a muscarinic receptor antagonist, can block the lethal effects of this compound, highlighting the involvement of central muscarinic receptors in its toxicity. [] Further research suggests that the compound may have a central nicotinic effect, potentially involving the release of catecholamines from the adrenal medulla. []
Q3: Are there any studies investigating the structure-activity relationship of this compound?
A3: While the provided research excerpts do not delve into specific structure-activity relationship studies for this compound, they do highlight the importance of its muscarinic receptor agonism for its observed effects. [, , ] Modifications to the structure of this compound that alter its binding affinity or efficacy at muscarinic receptors would likely impact its potency and selectivity, potentially leading to altered pharmacological and toxicological profiles. Further research focusing on synthesizing and evaluating structural analogs of this compound would be needed to fully elucidate the impact of structural modifications on its activity and selectivity.
Q4: How long do the effects of this compound last in vivo?
A4: The duration of action of this compound is dependent on several factors, including the dose administered, route of administration, and the specific physiological response being measured. Studies in mice have demonstrated that the duration of protection provided by atropine sulfate against the lethal effects of this compound is dose-dependent. [] This suggests that the duration of action of this compound itself is also likely to be influenced by the administered dose. Further research is needed to determine the precise pharmacokinetic and pharmacodynamic properties of this compound in different animal models and under various experimental conditions.
Q5: Are there any known antagonists or inhibitors of this compound's effects?
A5: Yes, as a muscarinic acetylcholine receptor agonist, this compound's effects can be antagonized by muscarinic receptor antagonists such as atropine. [, , ] This antagonism has been demonstrated in various experimental settings, including the prevention of this compound-induced lethality in mice [] and the blockade of its effects on intracellular calcium levels in rat urothelial cells. [] Understanding the interplay between this compound and muscarinic receptor antagonists is crucial for interpreting its pharmacological actions and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.